molecular formula C3H9N3O2 B1599439 2-Amino-3-hydroxypropanehydrazide CAS No. 64616-76-8

2-Amino-3-hydroxypropanehydrazide

Cat. No. B1599439
CAS RN: 64616-76-8
M. Wt: 119.12 g/mol
InChI Key: YTHVXUGXVASXJZ-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxypropanehydrazide, also known as DL-Serine hydrazide Hcl, is a chemical compound widely used in various industries such as pharmaceuticals, agrochemicals, and cosmetics . It has a molecular formula of C3H9N3O2 and an average mass of 119.122 Da .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-hydroxypropanehydrazide consists of 3 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact structural configuration is not provided in the search results.


Physical And Chemical Properties Analysis

2-Amino-3-hydroxypropanehydrazide has a molecular weight of 119.12 g/mol. Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Environmental Monitoring

2-Amino-3-hydroxypropanehydrazide-related compounds, like amitrole (3-Amino-1,2,4-triazole), are used as pesticides and are known for their high solubility in water, posing a challenge for regulatory analysis in drinking water. A capillary zone electrophoresis method has been developed for simultaneous determination of amitrole and its principal degradation product, atrazin-2-hydroxy, in water samples. This method allows for the detection of these herbicides in concentrations lower than 100 µg l−1, with a detection limit for amitrole in spiked water samples as low as 4 µg l−1, demonstrating its utility in environmental monitoring and safety assessment (Chicharro, Zapardiel, Bermejo, & Moreno, 2003).

Synthetic Chemistry and Drug Development

The compound's derivatives have significant importance in synthetic chemistry. For instance, both diastereoisomers of 2-amino-3-hydroxybutanoic acid and 2-amino-3-hydroxy-3-phenylpropanoic acid have been synthesized from α-hydroxy-β-amino esters. These compounds are intermediate in the synthesis of β-hydroxy-α-amino acids, showcasing their relevance in the development of novel pharmaceuticals and their potential in various synthetic applications (Davies et al., 2013).

Biochemical and Molecular Biology Research

In the realm of molecular biology and drug design, the computational peptidology based on conceptual density functional theory has been used to study new antifungal tripeptides. The study focuses on calculating molecular properties and structures, reactivity descriptors, and predicting bioactivity scores, providing valuable insights into the process of drug design and enhancing our understanding of these compounds' biochemical behavior (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Fluorescent Chemosensors

2-Amino-3-hydroxypropanehydrazide derivatives have been utilized in the development of fluorescent chemosensors, which are crucial for detecting ions like Cu²⁺ and Zn²⁺ in semi-aqueous systems. These chemosensors are not only highly selective and sensitive but also have applications in creating molecular logic gates, demonstrating their potential in biochemical assays and nanotechnology (Fegade et al., 2015).

Biotechnology and Pharmaceutical Applications

Hydroxy amino acids, which are structurally related to 2-Amino-3-hydroxypropanehydrazide, exhibit significant properties in biotechnology and pharmaceuticals. They have been utilized for their antifungal, antibacterial, antiviral, and anticancer properties and are crucial constituents of pharmaceutical intermediates. They also have widespread applications in synthesizing chiral drugs and pharmaceutical intermediates, showcasing their multifaceted roles in medical and industrial applications (Sun et al., 2018).

Safety And Hazards

Safety data sheets suggest that 2-Amino-3-hydroxypropanehydrazide may be harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and to use personal protective equipment .

properties

IUPAC Name

2-amino-3-hydroxypropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3O2/c4-2(1-7)3(8)6-5/h2,7H,1,4-5H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHVXUGXVASXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866503
Record name 2-Amino-3-hydroxypropanehydrazide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-hydroxypropanehydrazide

CAS RN

64616-76-8
Record name Ro 04-1419
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64616-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Serine hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064616768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Serine, hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.951
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-SERINE HYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHV5YH4C7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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